isopropyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Isopropyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C17H22N2O4S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.13002836 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization Research on pyrimidine derivatives often involves their synthesis and detailed characterization, which provides foundational knowledge for understanding their potential applications. For instance, Vyas et al. (2013) explored the synthesis and characterization of n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate, focusing on spectroscopic, thermal, and dielectric properties. Their study detailed the crystal growth process and the stability of the crystals up to certain temperatures, highlighting the importance of structural analysis in developing pharmaceutical applications Vyas, P. M., Pansuriya, A. M., Naliapara, Y., & Joshi, M. (2013). Spectroscopic, thermal, and dielectric studies of n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate crystals. Journal of Thermal Analysis and Calorimetry, 114(3), 839-844.
Pharmaceutical Applications The potential pharmaceutical applications of pyrimidine derivatives are a significant area of interest. Research by Kappe and Roschger (1989) on the synthesis and reactions of Biginelli-compounds, which are closely related to the structure of the specified compound, provides insight into the versatility and reactivity of these derivatives, laying the groundwork for their use in medicinal chemistry Kappe, C., & Roschger, P. (1989). Synthesis and reactions of “biginelli‐compounds”. Part I. Journal of Heterocyclic Chemistry, 26(1), 55-64.
Antitumor Activity A study by Grivsky et al. (1980) on the synthesis and antitumor activity of pyrido[2,3-d]pyrimidines, which share structural similarities with the specified compound, demonstrated the potential of these derivatives as lipid-soluble inhibitors with significant activity against certain carcinomas. This research underscores the therapeutic potential of pyrimidine derivatives in cancer treatment Grivsky, E., Lee, S., Sigel, C. W., Duch, D., & Nichol, C. A. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of medicinal chemistry, 23(3), 327-329.
Nanoparticle Synthesis Pyrimidine derivatives have also been studied for their potential in nanoparticle synthesis. Vyas et al. (2011) synthesized nanoparticles of n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate using a water/oil microemulsion technique, highlighting the applications of these derivatives in nanotechnology Vyas, P. M., Joshi, M., Pansuriya, A. M., & Naliapara, Y. (2011). SYNTHESIS AND CHARACTERIZATION OF n-BUTYL 4-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-THIOXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLATE NANOCRYSTALLINE PARTICLES BY WATER/OIL MICROEMULSION METHOD. International Journal of Nanoscience, 10(4-5), 1237-1244.
Properties
IUPAC Name |
propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-9(2)23-16(20)14-10(3)18-17(24)19-15(14)12-8-11(21-4)6-7-13(12)22-5/h6-9,15H,1-5H3,(H2,18,19,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCVHDIBTGHIRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=CC(=C2)OC)OC)C(=O)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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